molecular formula C9H15BrO4 B6256619 1,3-diethyl 2-(2-bromoethyl)propanedioate CAS No. 18721-64-7

1,3-diethyl 2-(2-bromoethyl)propanedioate

Cat. No. B6256619
CAS RN: 18721-64-7
M. Wt: 267.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-diethyl 2-(2-bromoethyl)propanedioate” is a chemical compound with the formula C11H18Br2O4 . It contains a total of 35 atoms, including 18 Hydrogen atoms, 11 Carbon atoms, 4 Oxygen atoms, and 2 Bromine atoms . The molecule contains 34 bonds in total, including 16 non-Hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic esters .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of enolate ions . For instance, diethyl propanedioate, also known as diethyl malonate, is a malonic ester commonly used in such pathways. Being a 1,3-dicarbonyl compound, diethyl malonate has relatively acidic α-hydrogens and can be transformed into its enolate using sodium ethoxide as a base .


Molecular Structure Analysis

The molecular structure of “1,3-diethyl 2-(2-bromoethyl)propanedioate” is complex, with a total of 34 bonds, including 16 non-Hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic esters .


Chemical Reactions Analysis

The chemical reactions involving “1,3-diethyl 2-(2-bromoethyl)propanedioate” are likely to involve the alkylation of enolate ions . This process involves an S N 2 reaction with alkyl halides, during which an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .

Mechanism of Action

The mechanism of action for “1,3-diethyl 2-(2-bromoethyl)propanedioate” likely involves the alkylation of enolate ions . This process involves an S N 2 reaction with alkyl halides, during which an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-diethyl 2-(2-bromoethyl)propanedioate involves the reaction of ethyl acetoacetate with 2-bromoethyl bromide in the presence of a base to form the intermediate 1,3-diethyl 2-(2-bromoethyl)propanedioic acid, which is then esterified with ethanol and a dehydrating agent to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2-bromoethyl bromide", "Base (e.g. sodium hydroxide)", "Ethanol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-bromoethyl bromide in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1,3-diethyl 2-(2-bromoethyl)propanedioic acid.", "Step 2: The intermediate is then esterified with ethanol and a dehydrating agent (e.g. sulfuric acid) to yield the final product, 1,3-diethyl 2-(2-bromoethyl)propanedioate." ] }

CAS RN

18721-64-7

Product Name

1,3-diethyl 2-(2-bromoethyl)propanedioate

Molecular Formula

C9H15BrO4

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.